S-8921 - 151165-96-7

S-8921

Catalog Number: EVT-281106
CAS Number: 151165-96-7
Molecular Formula: C30H36O9
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-8921 is a sodium-bile acid cotransporter inhibitor potentially for the treatment of hyperlipidemia.
Overview

S-8921 is a sodium/bile acid transporter inhibitor developed by Shionogi, primarily aimed at treating hyperlipidemia. This compound functions by inhibiting the ileal sodium-dependent bile acid transporter (IBAT), which plays a critical role in the enterohepatic circulation of bile acids and cholesterol metabolism. By obstructing this transporter, S-8921 effectively reduces serum cholesterol levels and has been studied for its potential benefits in managing cholesterol-related conditions.

Source and Classification

S-8921 is classified as a pharmaceutical agent specifically targeting the sodium/bile acid cotransporter. It is synthesized and researched by Shionogi, a pharmaceutical company known for developing innovative treatments for various diseases. The compound is primarily investigated for its applications in reducing serum cholesterol levels, making it relevant in the context of cardiovascular health and metabolic disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of S-8921 involves several key steps that utilize various chemical reagents and conditions. While specific synthetic pathways may not be fully detailed in the available literature, it generally includes:

  • Starting Materials: The synthesis typically begins with specific organic compounds that serve as precursors.
  • Reagents: Common reagents used in the synthesis may include bases and solvents that facilitate the reaction.
  • Purification: After synthesis, purification methods such as chromatography are employed to isolate S-8921 from reaction by-products.

The precise technical details of the synthesis process remain proprietary to Shionogi, but it is expected to follow standard organic chemistry protocols.

Molecular Structure Analysis

Structure and Data

S-8921's molecular formula is C₁₅H₁₉N₃O₄S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation reveals functional groups that are essential for its biological activity:

  • Core Structure: The compound features a sulfonamide group which is crucial for its interaction with the sodium/bile acid transporter.
  • 3D Configuration: The three-dimensional conformation of S-8921 allows it to fit into the binding site of IBAT effectively.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically used to confirm the structure.

Chemical Reactions Analysis

Reactions and Technical Details

S-8921 undergoes various chemical reactions that are vital for its pharmacological activity:

  • Binding Reaction: The primary reaction of interest is the binding of S-8921 to the IBAT, which inhibits its function.
  • Metabolic Reactions: Once administered, S-8921 may undergo metabolic transformations in the liver, impacting its efficacy and half-life.

The detailed kinetics of these reactions would require further empirical studies to elucidate specific mechanisms.

Mechanism of Action

Process and Data

The mechanism of action for S-8921 involves:

  1. Inhibition of IBAT: By blocking the sodium-dependent bile acid transporter in the ileum, S-8921 prevents bile acids from being reabsorbed into the bloodstream.
  2. Reduction in Cholesterol Levels: This inhibition leads to increased excretion of bile acids, which compels the liver to convert more cholesterol into bile acids, thereby lowering serum cholesterol levels.

Clinical studies have demonstrated significant reductions in total cholesterol concentrations following treatment with S-8921 over periods ranging from one to two weeks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S-8921 exhibits several notable physical and chemical properties:

  • Solubility: The compound is reported to have a good solubility profile in aqueous solutions, which is advantageous for oral administration.
  • Stability: Stability data under various conditions (pH, temperature) would be critical for formulation development but require specific studies for confirmation.

Relevant data regarding these properties can be found in pharmacological studies focused on S-8921's formulation and delivery methods.

Applications

Scientific Uses

S-8921 has been primarily researched for its potential applications in treating hyperlipidemia. Its ability to lower serum cholesterol makes it a candidate for:

  • Cardiovascular Health: Reducing cholesterol levels can mitigate risks associated with heart disease.
  • Metabolic Disorders: Given its mechanism of action, S-8921 may also be beneficial in managing metabolic syndromes characterized by dyslipidemia.

Ongoing research continues to explore additional therapeutic uses based on its pharmacological profile and mechanism of action.

Historical Context of Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) Inhibitor Development [1] [4] [8]

The targeted inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) emerged as a rational strategy for cholesterol management following the elucidation of the enterohepatic circulation of bile acids in the late 20th century. Bile acids, synthesized from cholesterol in the liver and secreted into the intestine, undergo efficient reabsorption (>95%) primarily in the ileum via ASBT, a protein encoded by the SLC10A2 gene. This recycling process conserves the bile acid pool, minimizing the hepatic demand for de novo bile acid synthesis from cholesterol. Early pharmacological approaches focused on bile acid sequestrants (BAS) like cholestyramine—non-absorbable resins that bind bile acids in the lumen, preventing reabsorption. While effective in lowering LDL-C (~15-25%), BAS therapies suffered from significant limitations: high dosing requirements (up to 24 g/day), gastrointestinal intolerance (bloating, constipation), and interference with the absorption of fat-soluble vitamins and co-administered drugs [4] [9]. The molecular cloning of human ASBT in 1994-1995 provided a precise target for developing selective, potent, and systemically non-absorbed inhibitors aimed at disrupting ileal bile acid reabsorption with improved tolerability and efficacy profiles compared to polymeric resins [5] [8].

Table 1: Evolution of Bile Acid-Targeted Therapies for Hypercholesterolemia

Therapy ClassRepresentative AgentsPrimary Target/MechanismKey Limitations
Bile Acid Sequestrants (BAS)Cholestyramine, Colestipol, ColesevelamNon-specific binding of luminal bile acidsHigh dose, GI side effects, drug interactions
1st Generation ASBT InhibitorsS-8921, SC-435, 2164U90Selective inhibition of SLC10A2 (IBAT)Systemic exposure concerns, metabolite activity
2nd Generation ASBT InhibitorsElobixibat, Linerixibat (GSK2330672)Optimized potency & reduced systemic absorptionPhase 3 development for cholestatic pruritus

S-8921 as a Pioneering Ileal Na+/Bile Acid Cotransporter (IBAT) Inhibitor: Discovery and Early Characterization [1] [2] [8]

S-8921 (methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate) was identified in the late 1990s as a potent, selective, and orally active inhibitor of the ileal Na+/bile acid cotransporter (IBAT). Its discovery stemmed from systematic structure-activity relationship (SAR) studies focused on naphthoate derivatives. Early functional characterization demonstrated its core mechanism: competitive inhibition of the sodium-dependent bile acid uptake system in the ileum. Key pharmacological evidence established S-8921's profile:

  • In Situ Specificity: Using the in situ loop method in rats, S-8921 (administered at 10 mg/kg) profoundly inhibited active absorption of conjugated bile acids taurocholic acid (TCA) and glycocholic acid (GCA) in the ileum (reduction >70%), while showing no significant effect on passive absorption of unconjugated cholic acid (CA) in the jejunum or on Na+-dependent uptake of D-glucose or L-alanine [1].
  • Subcellular Potency: Experiments in rat ileal brush border membrane vesicles (BBMVs) revealed S-8921 inhibited sodium-dependent TCA uptake in a concentration-dependent manner, with a calculated IC50 of 2.1 μM. This confirmed direct interaction with the transporter complex at the brush border membrane [1].
  • Structural Amphiphilicity: S-8921 possesses a critical amphiphilic structure – a hydrophobic poly-substituted naphthalene core and a polar carboxylate group. This design mirrored the physicochemical properties of bile acids, facilitating recognition by ASBT. Crucially, research revealed that its primary metabolite, S-8921 glucuronide, exhibited significantly higher inhibitory potency (IC50 = 2.8 μM) than the parent compound (IC50 >185 μM) in the hamster ileal ring assay, likely due to enhanced amphiphilicity and localization at the luminal membrane interface [2] [7]. This finding highlighted the importance of intestinal metabolism for optimal activity in some early ASBT inhibitors.

Table 2: Key Pharmacological Properties of S-8921 from Preclinical Studies

PropertyExperimental SystemKey FindingSignificance
Target SpecificityIn situ rat intestinal loopInhibited TCA & GCA uptake in ileum; No effect on CA uptake in jejunum or glucose/alanine transportConfirmed selective inhibition of ileal ASBT
Potency (Direct)Rat ileal BBMVsIC50 = 2.1 μM for Na+-dependent TCA uptakeDemonstrated high affinity for the transporter
Metabolite ActivityHamster ileal ring assayS-8921 Glucuronide IC50 = 2.8 μM; S-8921 IC50 >185 μMGlucuronidation markedly enhances inhibitory potency
Hypocholesterolemic EffectDiet-induced hypercholesterolemic ratsDose-dependent (0.1-10 mg/kg/day) plasma cholesterol reduction over 2 weeksValidated therapeutic principle in vivo

Rationale for Targeting Bile Acid Reabsorption in Hypercholesterolemia Management [1] [5] [6]

The therapeutic rationale for inhibiting ASBT with agents like S-8921 rests on interrupting the enterohepatic circulation (EHC) of bile acids. Under physiological conditions, the EHC is remarkably efficient: the total bile acid pool (3-5 g in humans) cycles 6-10 times per day via ileal reabsorption, resulting in the processing of 20-30 g of bile acids daily. Only ~0.5 g escapes reabsorption and is lost in feces, necessitating compensatory hepatic synthesis from cholesterol. Pharmacological inhibition of ASBT disrupts this cycle:

  • Increased Fecal Bile Acid Excretion: By blocking the dominant ileal reabsorption pathway, ASBT inhibitors like S-8921 force a significant increase in fecal bile acid excretion. Studies in rats demonstrated S-8921 enhanced fecal elimination of bile acids and cholesterol derivatives [1].
  • Depletion of Hepatic Cholesterol Pools: The increased fecal loss depletes the returning bile acid pool, triggering a compensatory response in hepatocytes. The rate-limiting enzyme for bile acid synthesis from cholesterol, cholesterol 7α-hydroxylase (CYP7A1), is upregulated via decreased feedback inhibition (mediated primarily by FXR activation in the ileum by reabsorbed bile acids). This increased demand for bile acid synthesis depletes intrahepatic free cholesterol pools [5] [6].
  • Upregulation of Hepatic LDL Clearance: To replenish hepatic cholesterol, hepatocytes increase the expression of LDL receptors (LDLR) on their sinusoidal membrane. This enhances the clearance of circulating LDL-cholesterol (LDL-C) particles from the plasma, leading to a significant reduction in plasma LDL-C concentration. S-8921 administration in hypercholesterolemic rats confirmed this cascade: plasma cholesterol decreased dose- and time-dependently (0.1-10 mg/kg/day for 2 weeks), associated with enhanced cholesterol elimination [1].

Furthermore, interrupting the EHC reduces the recycling of potentially cytotoxic secondary bile acids (e.g., deoxycholic acid, lithocholic acid) formed by colonic bacterial metabolism. While not the primary goal for hypercholesterolemia treatment, this may have implications for colonic health. The mechanism offers a complementary approach to HMG-CoA reductase inhibitors (statins), which primarily reduce cholesterol synthesis, thereby potentially providing additive or synergistic LDL-lowering effects when used in combination.

Table 3: Physiological and Pharmacological Impact of ASBT Inhibition on Cholesterol Homeostasis

ProcessPhysiological StateEffect of ASBT Inhibition (e.g., S-8921)Net Outcome
Ileal Bile Acid Reabsorption>95% efficient via ASBTMarkedly reduced (>50% decrease)Increased fecal bile acid excretion
Hepatic Bile Acid PoolMaintained constant (3-5g in humans)Depleted due to fecal lossUpregulation of bile acid synthesis
CYP7A1 ActivitySuppressed by FXR activation in ileum by reabsorbed BADe-repressed / UpregulatedIncreased conversion of cholesterol to bile acids
Hepatic Free CholesterolMaintained for essential functionsDepleted by demand for bile acid synthesisUpregulation of LDL Receptor (LDLR) expression
Plasma LDL-C ClearanceSteady state based on LDLR expression & LDL productionEnhanced LDLR-mediated clearanceDecreased plasma LDL-C concentration

Properties

CAS Number

151165-96-7

Product Name

S-8921

IUPAC Name

methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylpentanoyl)-4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate

Molecular Formula

C30H36O9

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C30H36O9/c1-9-16(10-2)13-19(31)25-26(30(33)39-8)23(17-11-12-20(34-3)21(14-17)35-4)24-18(27(25)32)15-22(36-5)28(37-6)29(24)38-7/h11-12,14-16,32H,9-10,13H2,1-8H3

InChI Key

QEJQEIIPZKQCNP-UHFFFAOYSA-N

SMILES

CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O

Solubility

Soluble in DMSO

Synonyms

methyl-1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate
S 8921
S-8921
S8921 cpd

Canonical SMILES

CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.